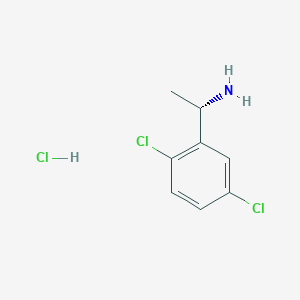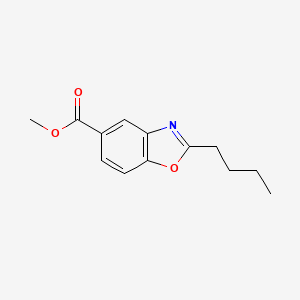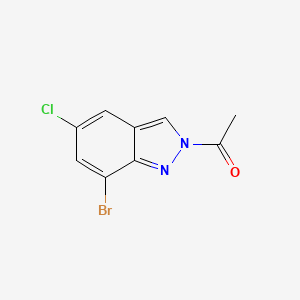
(1S)-1-(2,5-Dichlorophenyl)ethanamine hcl
Vue d'ensemble
Description
(1S)-1-(2,5-dichlorophenyl)ethanamine hydrochloride, also known as 1-dichloro-2,5-diphenylethanamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 244°C. Its chemical formula is C8H10Cl2N.HCl.
Applications De Recherche Scientifique
Multifunctional Biocide
(1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, while not directly studied, has structural similarities with 2-(Decylthio)ethanamine hydrochloride, another compound with multifunctional biocide properties. These types of compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, and are used in various recirculating cooling water systems. They also possess biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antiamoebic Activity
A related compound, featuring an N-substituted ethanamine tail, was synthesized and demonstrated significant antiamoebic activity against the Entamoeba histolytica strain, suggesting potential applications in treating amoebic infections. This compound was also less toxic compared to standard drugs like metronidazole (Zaidi et al., 2015).
Interaction with Antiestrogen Binding Site
Studies on compounds structurally similar to (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, like N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), have shown interaction with the antiestrogen binding site. Such interactions indicate potential applications in breast cancer research, particularly in understanding the mechanisms of drug action against cancer cells (Brandes et al., 1985).
Synthesis of Chiral Palladacycle
In the field of chemical synthesis, the structure of (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl is relevant for the development of novel chiral palladacycles. These compounds have applications in asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals (Yap et al., 2014).
Biotransformation Applications
A bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral alcohol demonstrates the potential of microbial biocatalysis in synthesizing chiral intermediates of drugs like Miconazole. Such processes are important for producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).
Propriétés
IUPAC Name |
(1S)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDPZFRLWOVHP-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)


![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)

![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)